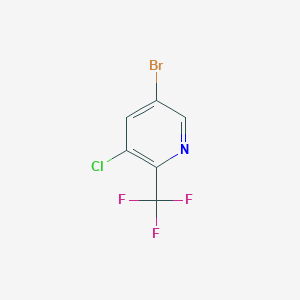
N-(2-bromo-5-chlorophenyl)-3-phenylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-bromo-5-chlorophenyl)-3-phenylprop-2-enamide, also known as BCPP, is a chemical compound that has a wide range of applications in scientific research. It is a bromo-chloro-phenyl derivative of propenamide and is used as a synthetic intermediate in organic synthesis. BCPP has been widely studied for its potential in drug design, medicinal chemistry, and pharmacology.
Scientific Research Applications
N-(2-bromo-5-chlorophenyl)-3-phenylprop-2-enamide has been used in a variety of scientific research applications. It has been studied for its potential in drug design, medicinal chemistry, and pharmacology. It has also been used in the synthesis of novel heterocyclic compounds and in the preparation of biologically active molecules. This compound has been used in the synthesis of pharmaceuticals and in the development of novel drugs.
Mechanism of Action
N-(2-bromo-5-chlorophenyl)-3-phenylprop-2-enamide has been found to act as a potent inhibitor of the enzyme acetylcholinesterase. Acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter that is involved in the transmission of signals between nerve cells. By blocking the enzyme, this compound can increase the level of acetylcholine in the brain and thus has potential therapeutic applications.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to increase the level of acetylcholine in the brain, which can lead to increased alertness, improved memory, and improved concentration. This compound has also been found to have antioxidant and anti-inflammatory properties, which can help protect cells from damage due to oxidative stress. Additionally, this compound has been found to have anti-cancer and anti-tumor effects, as well as to have potential therapeutic applications in the treatment of Alzheimer’s disease.
Advantages and Limitations for Lab Experiments
N-(2-bromo-5-chlorophenyl)-3-phenylprop-2-enamide has a number of advantages for use in lab experiments. It is a relatively inexpensive compound, and it is readily available. Additionally, it is easy to synthesize and is soluble in a variety of solvents. However, there are some limitations to its use in lab experiments. This compound is a relatively unstable compound and can easily degrade in the presence of light and air. Additionally, it is a highly toxic compound and should be handled with care.
Future Directions
N-(2-bromo-5-chlorophenyl)-3-phenylprop-2-enamide has potential applications in the development of novel drugs and in the synthesis of pharmaceuticals. Additionally, it could be used in the development of drugs for the treatment of Alzheimer’s disease, as well as other neurological conditions. This compound could also be used in the development of novel heterocyclic compounds and in the preparation of biologically active molecules. Additionally, further research could be conducted to explore the potential therapeutic applications of this compound in the treatment of cancer and other diseases.
Synthesis Methods
N-(2-bromo-5-chlorophenyl)-3-phenylprop-2-enamide is synthesized by a three-step process involving the reaction of 2-bromo-5-chlorophenylacetonitrile with ethyl prop-2-enylacetate in the presence of sodium ethoxide and the subsequent reaction of the intermediate with sodium hydroxide and phenylmagnesium bromide. The final product is a white powder that is soluble in water, ethanol, and methanol.
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-bromo-5-chlorophenyl)-3-phenylprop-2-enamide involves the reaction of 2-bromo-5-chlorobenzoyl chloride with phenylacetylene in the presence of a base to form N-(2-bromo-5-chlorophenyl)-3-phenylprop-2-enamide.", "Starting Materials": [ "2-bromo-5-chlorobenzoyl chloride", "phenylacetylene", "base" ], "Reaction": [ "Add 2-bromo-5-chlorobenzoyl chloride to a reaction flask", "Add phenylacetylene to the reaction flask", "Add a base to the reaction flask", "Stir the reaction mixture at room temperature for several hours", "Extract the product with a suitable solvent", "Purify the product by recrystallization or column chromatography" ] } | |
| 1563516-59-5 | |
Molecular Formula |
C15H11BrClNO |
Molecular Weight |
336.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



